Hydantoin

Catalog No.
S597499
CAS No.
461-72-3
M.F
C3H4N2O2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydantoin

CAS Number

461-72-3

Product Name

Hydantoin

IUPAC Name

imidazolidine-2,4-dione

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)

InChI Key

WJRBRSLFGCUECM-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1

solubility

15 [ug/mL]

Synonyms

2,4-Imidazolidinedione; Imidazole-2,4(3H,5H)-dione; Glycolylurea; NSC 9226;

Canonical SMILES

C1C(=O)NC(=O)N1

The exact mass of the compound Hydantoin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >15 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9226. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. It belongs to the ontological category of imidazolidine-2,4-dione in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydantoin (imidazolidine-2,4-dione) is a foundational five-membered heterocyclic core compound widely procured as a primary building block for pharmaceuticals, agrochemicals, N-halamine biocides, and advanced epoxy resins. Characterized by its dual hydrogen-bond donor/acceptor capacity and a highly stable melting point of 218–220 °C, unsubstituted hydantoin serves as a versatile and robust precursor[1]. Unlike pre-substituted or halogenated derivatives, the unsubstituted core offers maximum synthetic flexibility for downstream N-alkylation, halogenation, and polymerization, making it a staple intermediate in industrial organic synthesis and materials science workflows where structural control is paramount [1].

Procurement strategies often weigh unsubstituted hydantoin against substituted analogs (e.g., 5,5-dimethylhydantoin) or downstream active agents (e.g., halogenated hydantoins). Substituting the unsubstituted core with arylated variants fundamentally alters the molecule's pKa and aqueous solubility, directly impacting downstream reaction yields and requiring harsher solvent systems [1]. Furthermore, attempting to procure pre-halogenated hydantoins for bulk storage introduces severe thermal runaway risks, particularly in the presence of moisture, which drastically lowers their thermal decomposition thresholds [2]. Procuring the stable, unsubstituted hydantoin core ensures a longer shelf life and predictable reactivity without the handling hazards, steric limitations, or altered ionization profiles of its derivatives [1].

Thermodynamic Stability and Bulk Storage Safety vs. Halogenated Derivatives

Unsubstituted hydantoin is a highly stable crystalline solid with a melting point of 218–220 °C, allowing for safe long-term bulk storage. In contrast, downstream N-halamine derivatives exhibit severe thermal instability. For example, the presence of just 0.5 g of water in 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) lowers the temperature of its maximum reaction rate (TD24) by 24.09 °C, triggering exothermic degradation and the release of toxic gases like NO2 and cyanides [1].

Evidence DimensionThermal runaway threshold reduction (TD24) upon moisture exposure
Target Compound DataHydantoin: Thermally stable >200 °C without moisture-induced runaway
Comparator Or BaselineDCDMH (Halogenated analog): TD24 lowered by 24.09 °C
Quantified Difference>24 °C reduction in thermal safety margin for the halogenated comparator
ConditionsAccelerating rate calorimetry (ARC) under aqueous contamination

Procuring the unsubstituted precursor for on-demand, on-site halogenation eliminates the severe storage, transport, and thermal runaway hazards associated with bulk N-halamine biocides.

Acid-Base Profile and Ionization Control in Aqueous Synthesis

The substitution pattern on the hydantoin ring dictates its acidity, which is critical for phase-partitioning and reaction control. Unsubstituted hydantoin maintains a pKa of 9.0, whereas aryl-substituted analogs like 5,5-diphenylhydantoin exhibit a significantly lower pKa of 8.12 [1]. This nearly 1-log difference means the unsubstituted core remains predominantly un-ionized in mildly alkaline aqueous workflows, whereas arylated substitutes will prematurely ionize.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DataHydantoin: pKa 9.0
Comparator Or Baseline5,5-Diphenylhydantoin: pKa 8.12
Quantified Difference0.88 pH unit difference in acidity
ConditionsStandard aqueous measurement

The higher pKa of the unsubstituted core prevents premature ionization in mildly alkaline media, ensuring better phase control during extraction and downstream functionalization.

Aqueous Processing Compatibility and Solvent Requirements

The lack of bulky hydrophobic substituents on the hydantoin core allows it to be processed in standard aqueous and mild alcoholic media. In stark contrast, 5,5-diphenylhydantoin exhibits an extremely poor aqueous solubility of less than 0.02 mg/mL at 37 °C [1]. Processing such substituted analogs typically requires highly alkaline mixtures (e.g., 40% propylene glycol with sodium hydroxide) to achieve workable concentrations.

Evidence DimensionAqueous solubility limit
Target Compound DataHydantoin: Slightly soluble, compatible with standard aqueous/alcoholic media
Comparator Or Baseline5,5-Diphenylhydantoin: <0.02 mg/mL
Quantified DifferenceOrders of magnitude higher baseline solubility for the unsubstituted core
ConditionsAqueous solution at 37 °C

Enables the use of standard, cost-effective solvent systems in manufacturing, completely avoiding the need for harsh, highly alkaline co-solvent mixtures required by bulky analogs.

Thermal Resistance Enhancement in High-Performance Polymer Networks

Hydantoin cores are increasingly procured as structural modifiers for advanced resins. When integrated into bismaleimide-strengthened epoxy systems, the hydantoin structure synergistically retards the initial stage of thermal decomposition. Quantitative thermogravimetric analysis (TGA) demonstrates that increasing the hydantoin-bismaleimide content elevates the residual char yield from a baseline of 13.39% up to 18.21%, while simultaneously increasing the heat resistance index from 174.26 °C to 179.99 °C [1].

Evidence DimensionResidual char yield and heat resistance index
Target Compound DataHydantoin-modified epoxy: 18.21% char yield, 179.99 °C index
Comparator Or BaselineUnmodified baseline epoxy: 13.39% char yield, 174.26 °C index
Quantified Difference+4.82% absolute increase in char yield; +5.73 °C increase in heat resistance
ConditionsTGA up to 600 °C under 50% nitrogen atmosphere at 10 °C/min

Provides a quantifiable material advantage for aerospace and electronics procurement seeking resin precursors that deliver superior thermal degradation resistance.

On-Demand Synthesis of N-Halamine Biocides

Due to the severe moisture-induced thermal runaway risks associated with storing pre-halogenated derivatives (e.g., DCDMH) [1], unsubstituted hydantoin is the preferred stable precursor for water treatment chemical manufacturing, allowing for safe bulk storage and on-site halogenation.

High-Temperature Epoxy and Bismaleimide Resins

Leveraging its ability to increase char yield to over 18% and elevate heat resistance indices [2], hydantoin is procured as a structural monomer for advanced composites and adhesives in aerospace and high-stress electronic applications.

Pharmaceutical and Agrochemical Scaffolding

Serving as an unhindered starting material, hydantoin is selected over pre-substituted analogs to ensure predictable pKa behavior (maintaining a pKa of ~9.0) [3] and aqueous processability during complex N-alkylation and functionalization workflows.

Electrodeposition and Surface Finishing Additives

Utilized as a leveling and brightening additive in deep eutectic solvent (DES) electroplating systems, where its specific hydrogen-bonding profile improves metal film uniformity and reduces grain sizes compared to standard baseline baths [4].

XLogP3

-1.7

LogP

-1.69 (LogP)

Melting Point

220.0 °C

UNII

I6208298TA

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 68 of 69 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

461-72-3

Wikipedia

Hydantoin

General Manufacturing Information

2,4-Imidazolidinedione: ACTIVE

Dates

Last modified: 09-14-2023

A Cascade Approach for the Synthesis of 5-(Indol-3-yl)hydantoin: An Application to the Total Synthesis of (±)-Oxoaplysinopsin B

Ponnusamy Pon Sathieshkumar, Metlapalli Durga Anand Saibabu, Rajagopal Nagarajan
PMID: 33599509   DOI: 10.1021/acs.joc.0c02435

Abstract

A cascade approach to the synthesis of 5-(indol-3-yl)hydantoin framework has been developed by the reaction of indole with glyoxylic acid/pyruvic acid under a deep eutectic solution, (+)-tartaric acid-dimethylurea.
,
-Dimethylurea from a deep eutectic solution functions as a reactant as well as a solvent mixture. Isolation of the intermediate, 5-hydroxyhydantoin, and its reaction with indole provides the mechanistic evidence for this reaction. This method was successfully applied in the first total synthesis of an alkaloid, (±)-oxoaplysinopsin B, with an overall yield of 48%.


Embryotoxic effects of Rovral® for early chicken (

Beatriz Mitidiero Stachissini Arcain, Maria Cláudia Gross, Danúbia Frasson Furtado, Carla Vermeulen Carvalho Grade
PMID: 33970833   DOI: 10.1080/15287394.2021.1924331

Abstract

Rovral® is a fungicide used to control pests that affect various crops and little is known regarding its effects on embryonic development of amniotes. Thus, this study aimed to determine the influence of Rovral® during chicken organogenesis using acute
contamination. Fertilized eggs were inoculated with different concentrations of Rovral® (100, 300, 500 or 750 µl/ml), injected into the egg's air chamber. After 7 days, embryos were examined for possible malformations, staging, weight and mortality. Subsequently, head, trunk, limbs and eyes were measured for morphometry and asymmetry. For blood analysis, eggs were treated with 300 µl/ml Rovral® and glucose, presence of micronuclei and erythrocyte nuclei abnormalities determined. Treatments with Rovral® affected the mortality rate in a concentration-dependent manner. LC
value was found to be 596 µl/ml which represents 397-fold higher than the recommended concentration for use. Rovral® produced several malformations including hemorrhagic, ocular and cephalic abnormalities. No significant changes were observed in body weight, staging, body measurements, symmetry and glucose levels of live embryos, which indicates this fungicide presents low toxicity under the analyzed conditions. Changes in erythrocyte nuclei were noted; however significant difference was observed only for presence of binucleated erythrocytes. It is important to point out that possibly more significant changes may have occurred at lower concentrations through chronic contamination. Therefore, caution is needed in the use of this fungicide, since it presents teratogenic and mutagenic potential.


Iprodione and chlorpyrifos induce testicular damage, oxidative stress, apoptosis and suppression of steroidogenic- and spermatogenic-related genes in immature male albino rats

Mona A Hassan, Khlood M El Bohy, Nabela I El Sharkawy, Tamer S Imam, Abeer E El-Metwally, Ahmed Hamed Arisha, Haiam A Mohammed, Yasmina M Abd-Elhakim
PMID: 33586219   DOI: 10.1111/and.13978

Abstract

The fungicide iprodione (IPR) and the insecticide chlorpyrifos (CPF) are concurrently applied for early disease control in fruits and other crops. However, there are no available data about the impacts of their co-exposure. Additionally, IPR and CPF are known as endocrine disruptors that can cause reproductive toxicity. The outcomes of their co-exposure on the development of male reproductive organs are still unknown. Therefore, this study aimed to assess the risk of exposure to these pesticides, particularly on the postnatal development of the male albino rat reproductive system from postnatal days 23-60. The results revealed that a single IPR or CPF exposure has harmful consequences on the reproductive development and function manifested by reduced testicular weight, serious changes in sperm characteristics, reproductive hormone level imbalance, testicular enzymes, oxidative stress and apoptosis-related enzymes, which correlated with transcription levels of steroidogenic- and spermatogenic-related genes. Histopathologically, both compounds caused severe damage in the testis and accessory glands architecture. Notably, co-exposure to IPR and CPF in rats caused more serious damage, indicative of an additive effect than individual exposure, so concurrent exposure should be avoided as it is more hazardous, especially on male fertility.


Inactivation of waterborne fungal spores by 1-bromo-3-chloro-5,5-dimethylhydantoin: Kinetics, influencing factors and mechanisms

Gang Wen, Lili Tan, Ruihua Cao, Qiqi Wan, Xiangqian Xu, Gehui Wu, Jingyi Wang, Tinglin Huang
PMID: 33545590   DOI: 10.1016/j.chemosphere.2021.129764

Abstract

Fungal contamination in drinking water source has become a problem worth studying, as waterborne fungi may cause deterioration of water quality and outbreak of diseases. Various disinfection methods have been explored to control fungal spores in drinking water, such as chlor(am)ination, ozonation, chlorine dioxide treatment, but these methods are not appropriate for remote areas, owing to the difficulties in preparation, carriage and storage. In this study, a powdery disinfectant of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which facilitated transportation and preservation, was firstly chosen to inactivate opportunistic pathogens of Aspergillus niger (A. niger) and Penicillium polonicum (P. polonicum). The results revealed that the inactivation kinetics of fungal spores by BCDMH fitted to Chick-Watson model well, with the inactivation rate constant of 0.011 and 0.034 L mg
min
for A. niger and P. polonicum, respectively. Acidic condition and high temperature promoted the inactivation by BCDMH. Compared with chlorine, BCDMH showed relative weaker ability on inactivation of fungal spores. However, it was demonstrated that the inactivation efficiency of BCDMH was obviously enhanced by adding halide ions, with 11 or 36 folds for A. niger and 4 or 15 folds for P. polonicum by adding 40 μM Br
or I
. The inactivation mechanisms were detected by flow cytometry and scanning electron microscope. Fungal spores lost their culturability firstly, then membrane integrity was damaged. Meanwhile, the esterase activity and intracellular reactive oxygen species level changed, and finally intracellular adenosine triphosphate released.


Toxicity effects of procymidone, iprodione and their metabolite of 3,5-dichloroaniline to zebrafish

Qi Lai, Xiaofang Sun, Lianshan Li, Da Li, Minghua Wang, Haiyan Shi
PMID: 33465616   DOI: 10.1016/j.chemosphere.2021.129577

Abstract

Dicarboximide fungicides mainly including procymidone, iprodione, vinclozolin, and dimethachlon are often applied as protective fungicides, 3,5-dichloroaniline (3,5-DCA) is their common metabolite in plant and environment. In this study, the acute toxicity of procymidone, iprodione and their metabolite of 3,5-DCA toward zebrafish was evaluated by semi-static method. The enrichment and metabolism of procymidone and iprodione in zebrafish were also clarified. The results indicated that procymidone and iprodione exhibited moderately toxic to adult zebrafish with the LC
of 2.00 mg/L, 5.70 mg/L at 96 h. Both procymidone and iprodione could be metabolized to 3,5-DCA in zebrafish, which showed higher toxic to adult zebrafish with the LC
of 1.64 mg/L at 96 h. From the perspective of histomorphology, for all treatment groups, the brain of the zebrafish was significantly damaged, while the damage to gut and gills was lighter. For procymidone, the biological concentration factor (BCF
) were 236 and 246 at the exposure concentration of 0.2 mg/L and 0.04 mg/L, and the BCF
were 3.2 and 2.4 for iprodione at the exposure concentration of 0.5 mg/L and 0.1 mg/L. Therefore, the procymidone and iprodione were moderate-enriched and low-enriched in zebrafish, respectively.


Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases

Zhiqin Ji, Richard F Clark, Vikram Bhat, T Matthew Hansen, Loren M Lasko, Kenneth D Bromberg, Vlasios Manaves, Mikkel Algire, Ruth Martin, Wei Qiu, Maricel Torrent, Clarissa G Jakob, Hong Liu, Philip A Cole, Ronen Marmorstein, Edward A Kesicki, Albert Lai, Michael R Michaelides
PMID: 33631370   DOI: 10.1016/j.bmcl.2021.127854

Abstract

p300 and CREB-binding protein (CBP) are essential for a multitude of cellular processes. Dysregulation of p300/CBP histone acetyltransferase activity is linked to a broad spectrum of human diseases including cancers. A novel drug-like spirohydantoin (21) has been discovered as a selective orally bioavailable inhibitor of p300/CBP histone acetyltransferase. Lead compound 21 is more potent than the first-in-class lead A-485 in both enzymatic and cellular assays and lacks the off-target inhibition of dopamine and serotonin transporters, that was observed with A-485.


Pharmacophore hybridization approach to discover novel pyrazoline-based hydantoin analogs with anti-tumor efficacy

Neha Upadhyay, Kalpana Tilekar, Fulvio Loiodice, Natalia Yu Anisimova, Tatiana S Spirina, Darina V Sokolova, Galina B Smirnova, Jun-Yong Choe, Franz-Josef Meyer-Almes, Vadim S Pokrovsky, Antonio Lavecchia, C S Ramaa
PMID: 33317839   DOI: 10.1016/j.bioorg.2020.104527

Abstract

In search for new and safer anti-cancer agents, a structurally guided pharmacophore hybridization strategy of two privileged scaffolds, namely diaryl pyrazolines and imidazolidine-2,4-dione (hydantoin), was adopted resulting in a newfangled series of compounds (H1-H22). Herein, a bio-isosteric replacement of "pyrrolidine-2,5-dione" moiety of our recently reported antitumor hybrid incorporating diaryl pyrazoline and pyrrolidine-2,5-dione scaffolds with "imidazoline-2,4-dione" moiety has been incorporated. Complete biological studies revealed the most potent analog among all i.e. compound H13, which was at-least 10-fold more potent compared to the corresponding pyrrolidine-2,5-dione, in colon and breast cancer cells. In-vitro studies showed activation of caspases, arrest of G0/G1 phase of cell cycle, decrease in the expression of anti-apoptotic protein (Bcl-2) and increased DNA damage. In-vivo assay on HT-29 (human colorectal adenocarcinoma) animal xenograft model unveiled the significant anti-tumor efficacy along with oral bioavailability with maximum TGI 36% (i.p.) and 44% (per os) at 50 mg/kg dose. These findings confirm the suitability of hybridized pyrazoline and imidazolidine-2,4-dione analog H13 for its anti-cancer potential and starting-point for the development of more efficacious analogs.


Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies

Daoud Ali, Saud Alarifi, Sathish Kumar Chidambaram, Surendra Kumar Radhakrishnan, Idhayadhulla Akbar
PMID: 33289644   DOI: 10.1016/j.jiph.2020.09.017

Abstract

This work is development of new hydantoin molecules as treatment of potential antibacterial and antifungal activity against clinical pathogens causing infectious disease. Synthesized compounds were evaluated in molecular docking studies, the most effective compound is used to dock against the targets of 1U1Z, and 1AI9 kinases, to evaluate its binding affinity, hoping to rationalize and obtain potent of antibacterial, antifungal agents.
The FTIR,
H &
C NMR, and mass spectra were used to conform new molecules and their evaluation of antimicrobial activity. Gram-negative bacteria of Pseudomonas aeruginosa (ATCC-27853), Klebsiella pneumoniae (recultured) and Escherichia coli (ATCC-25922), and gram-positive bacteria of Enterococcus faecalis (recultured) and Staphylococcus aureus (ATCC-25923) were evaluated for all compounds. The in vitro antifungal activity was evaluated against Cryptococcus neoformans (recultured), Candida albicans (recultured), Aspergillus niger, Microsporum audouinii (recultured) and Aspergillus fumigatus (recultured) for all synthesized compounds.
Antibacterial screening, we identified highly active antimicrobial agents for this study for example; gram-negative bacterial screening of 3g was highly (MIC: 0.25 μg/mL) active in contradiction of P. aeruginosa, whereas bacterial screening of 3e and 3h were more active (MIC: 2 μg/mL) in contradiction of K. pneumoniae and also 3g was more (MIC: 2 μg/mL) active in contradiction of E. faecalis than standard ciprofloxacin. Antifungal activity, the 3b was more active (MIC: 0.25 μg/mL) against C. albicance,3g (MIC: 2 μg/mL) and 3h (MIC: 4 μg/mL) were more potential of A. funigatus, and the compound 3c was highly (MIC: 4 μg/mL) active on M. audouinii than clotrimazole. Molecular docking studies also supported the new finding of potent antimicrobial agents, the compound 3g, 3b, and controls Ciprofloxacin, Clotrimazole were checked again proteins 1U1Z and 1AI9 by Autodock Vina program. The compound 3g was highest binding affinity (-8.4 kcal/mol) than ciprofloxacin (-8.2 kcal/mol) in 1U1Z protein and the compound 3b was highest binding affinity (-8.8 kcal/mol) than clotrimazole (-6.8 kcal/mol) in 1AI9 protein respectively.
A novel set of imidazolidine-2,4-dione compounds 3a-h have synthesized and characterized successfully. The screening of antimicrobial activity shows that all compounds possess antimicrobial activities. In addition, the objective of the study was succeeded with a few of the promising molecules, which are proving to be a potential treatment of bacterial infection candidates.


Direct N

Yumi Shintani, Koichi Kato, Masashi Kawami, Mikihisa Takano, Takuya Kumamoto
PMID: 33790085   DOI: 10.1248/cpb.c20-00857

Abstract

Hydantoins, including the antiepileptic drug phenytoin, contain an amide nitrogen and an imide nitrogen, both of which can be alkylated. However, due to the higher acidity of its proton, N
can be more easily alkylated than N
under basic conditions. In this study, we explored methods for direct N
-selective methylation of phenytoin and found that conditions using potassium bases [potassium tert-butoxide (
BuOK) and potassium hexamethyldisilazide (KHMDS)] in tetrahydrofuran (THF) gave N
-monomethylated phenytoin in good yield. The applicable scope of this reaction system was found to include various hydantoins and alkyl halides. To explore the function of methylated hydantoins, the effects of a series of methylated phenytoins on P-glycoprotein were examined, but none of methylated products showed inhibitory activity toward rhodamine 123 efflux by P-glycoprotein.


The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity

Martin Kalník, Peter Gabko, Maroš Bella, Miroslav Koóš
PMID: 34209381   DOI: 10.3390/molecules26134024

Abstract

Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications. They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential. This review provides a comprehensive treatment of the synthesis of hydantoins via the Bucherer-Bergs reaction including the Hoyer modification but limited to free carbonyl compounds or carbonyl compounds protected as acetals (ketals) and cyanohydrins used as starting reaction components. In this respect, the Bucherer-Bergs reaction provides an efficient and simple method in the synthesis of important natural products as well as for the preparation of new organic compounds applicable as potential therapeutics. The scope and limitations, as well as a comparison with some other methods for preparing hydantoins, are also discussed.


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